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Compound of Interest

Compound Name:
N-methyl-4-

(phenoxymethyl)benzylamine

Cat. No.: B1358576 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and

spectrometric data for N-methylbenzylamine. While the primary request was for N-methyl-4-
(phenoxymethyl)benzylamine, publicly available, detailed experimental data for this specific

molecule is scarce. Therefore, this document focuses on the well-characterized and structurally

related compound, N-methylbenzylamine. This information is crucial for researchers and

scientists involved in drug development and chemical analysis, offering a foundational

understanding of the spectral characteristics of this class of compounds. The methodologies

and data interpretation presented here serve as a valuable reference for the analysis of similar

molecules.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic and spectrometric data for N-

methylbenzylamine.

Table 1: Nuclear Magnetic Resonance (NMR) Data for N-methylbenzylamine
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¹H NMR Signal
Chemical Shift

(δ) ppm
Multiplicity Integration

Solvent: CDCl₃,

Frequency: 90

MHz

N-CH₃ 2.44 Singlet 3H

CH₂ 3.74 Singlet 2H

Aromatic-H 7.25-7.38 Multiplet 5H

¹³C NMR Signal Chemical Shift (δ) ppm

Solvent: CDCl₃, Frequency:

25.16 MHz
N-CH₃ 35.98

CH₂ 56.06

Aromatic-CH 126.86

Aromatic-CH 128.11

Aromatic-CH 128.31

Aromatic-C 140.27

Table 2: Infrared (IR) Spectroscopy Data for N-methylbenzylamine

Technique Frequency (cm⁻¹) Assignment

Vapor Phase Not specified N-H Stretch

Not specified C-H Aromatic

Not specified C-H Aliphatic

Not specified C=C Aromatic

Not specified C-N Stretch
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Note: Specific peak frequencies from the search results were not available. The table indicates

the expected functional group regions.

Table 3: Mass Spectrometry (MS) Data for N-methylbenzylamine

Technique m/z Relative Intensity Fragment

GC-MS (EI) 121 Not specified [M]⁺

120 99.99 [M-H]⁺

91 Not specified [C₇H₇]⁺

44 64.30 [C₂H₆N]⁺

Experimental Protocols
Detailed experimental procedures for acquiring the cited data are outlined below. These

represent standard methodologies in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of N-methylbenzylamine is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker

or JEOL instrument, operating at a specific frequency (e.g., 90 MHz for the proton NMR

cited).

Data Acquisition: The sample is placed in the spectrometer's magnetic field and irradiated

with radiofrequency pulses. The resulting free induction decay (FID) is detected and then

Fourier transformed to produce the NMR spectrum.

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard. The multiplicity (singlet, doublet, triplet, etc.) and

integration of the peaks are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopy
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Sample Preparation: For vapor phase IR, the sample is introduced into a gas cell. For liquid

samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For solid

samples, a KBr pellet or a mull (e.g., Nujol) can be prepared.

Instrumentation: An IR spectrometer, such as a Fourier Transform Infrared (FTIR)

spectrometer (e.g., Bruker IFS 85 or Bio-Rad FTS), is used.

Data Acquisition: A beam of infrared radiation is passed through the sample. The amount of

light absorbed at each frequency is measured, resulting in an IR spectrum.

Data Analysis: The spectrum is analyzed to identify the presence of specific functional

groups based on their characteristic absorption frequencies.

Mass Spectrometry (MS)

Sample Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is

first vaporized and passed through a GC column to separate it from any impurities. The

separated components then enter the mass spectrometer.

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using

Electron Ionization (EI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or ion trap).

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Analysis: The resulting mass spectrum shows the relative abundance of different

fragments, which can be used to determine the molecular weight and elucidate the structure

of the parent molecule.

Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of N-
Methylbenzylamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358576#spectroscopic-data-for-n-methyl-4-
phenoxymethyl-benzylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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